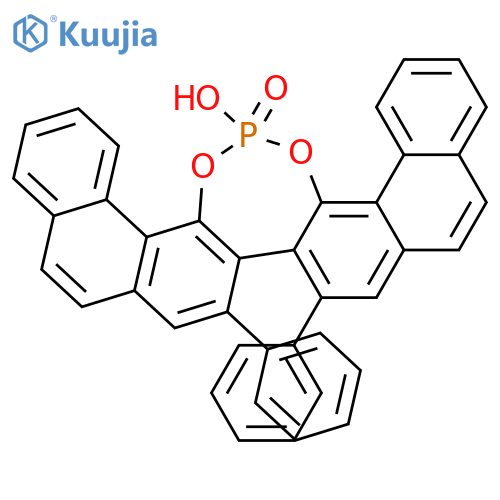

Cas no 871130-18-6 ((R)-(–)-VAPOL hydrogenphosphate)

(R)-(–)-VAPOL hydrogenphosphate 化学的及び物理的性質

名前と識別子

-

- Diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin,18-hydroxy-8,9-diphenyl-, 18-oxide, (8aR)-

- (R)-(-)-VAPOL hydrogenphosphate

- 8,9-Diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin-18- ol 18-oxide

- (8aR)-18-Hydroxy-8,9-diphenyldiphenanthro[4,3-d:3′,4′-f][1,3,2]dioxaphosphepin 18-oxide (ACI)

- 17-hydroxy-3,31-diphenyl-16,18-dioxa-17??-phosphaheptacyclo[17.12.0.0(2),(1)?.0?,(1)?.0?,(1)(3).0(2)?,(2)?.0(2)(1),(2)?]hentriaconta-1(19),2(15),3,5(14),6,8(13),9,11,20(29),21(26),22,24,27,30-tetradecaen-17-one

- 175223-69-5

- (R)-()-VAPOL hydrogenphosphate

- CHEMBL1331448

- (S)-18-HYDROXY-8,9-DIPHENYL-DIPHENANTHRO[4,3-D:3',4'-F][1,3,2]DIOXAPHOSPHEPIN-18-OXIDE

- (8aR)-18-Hydroxy-8,9-diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepine 18-oxide

- 871130-18-6

- NCGC00161029-02

- (8aR)-18-Hydroxy-8,9-diphenyl-18-oxide-diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin

- J-502298

- (8aS)-18-Hydroxy-8,9-diphenyl-18-oxide-diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin

- (S)-VAPOL hydrogenphosphate

- CS-B0722

- 18-hydroxy-8,9-diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepine 18-oxide

- SCHEMBL13156447

- (R)-VAPOL HYDROGENPHOSPHATE

- NCGC00161029-01

- 871130-17-5

- D97479

- MFCD09265084

- (8aS)-18-Hydroxy-8,9-diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepine 18-oxide

- 17-hydroxy-3,31-diphenyl-16,18-dioxa-17lambda5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide

- (R)-( C)-VAPOL hydrogenphosphate

- (R)-(–)-VAPOL hydrogenphosphate

-

- MDL: MFCD09265084

- インチ: 1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)

- InChIKey: YKIJNEDTUDPMNC-UHFFFAOYSA-N

- ほほえんだ: O=P1(OC2C3C4C(=CC=CC=4)C=CC=3C=C(C=2C2C(=C3C4C(=CC=CC=4)C=CC3=CC=2C2C=CC=CC=2)O1)C1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 600.14904627g/mol

- どういたいしつりょう: 600.14904627g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 1000

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 10.6

じっけんとくせい

- 密度みつど: 1.449

- 屈折率: 1.823

- PSA: 65.57000

- LogP: 11.17200

(R)-(–)-VAPOL hydrogenphosphate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

(R)-(–)-VAPOL hydrogenphosphate 税関データ

- 税関コード:29349990

(R)-(–)-VAPOL hydrogenphosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R217795-25mg |

(R)-(–)-VAPOL hydrogenphosphate |

871130-18-6 | 25mg |

$ 335.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D767499-250mg |

(R)-(-)-VAPOL hydrogenphosphate |

871130-18-6 | 95% | 250mg |

$405 | 2023-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675512-100MG |

(R)-(–)-VAPOL hydrogenphosphate |

871130-18-6 | 100MG |

¥2129.98 | 2022-02-24 | ||

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | jm007-100mg |

(3aR,8aR)-2,2-bis(4-chlorophenyl)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxytetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide |

871130-18-6 | 98%,99%e.e. | 100mg |

1199CNY | 2021-05-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253383-100 mg |

(R)-(-)-VAPOL hydrogenphosphate, |

871130-18-6 | >88% | 100MG |

¥1,602.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253383A-500 mg |

(R)-(-)-VAPOL hydrogenphosphate, |

871130-18-6 | >88% | 500MG |

¥4,701.00 | 2023-07-10 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0340-100mg |

(R)-(–)-VAPOL hydrogenphosphate |

871130-18-6 | 98%,99%e.e. | 100mg |

¥4554.0 | 2024-07-19 | |

| abcr | AB568939-25 mg |

(8aR)-18-Hydroxy-8,9-diphenyl-18-oxide-diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin, 98%, (99% ee); . |

871130-18-6 | 98% | 25mg |

€114.00 | 2023-06-14 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | jm004-100mg |

(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide |

871130-18-6 | 98%,99%e.e. | 100mg |

1199CNY | 2021-05-07 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | jm005-250mg |

(3a'R,8a'R)-4',4',8',8'-tetrakis(3,5-di-tert-butylphenyl)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine] 6'-oxide |

871130-18-6 | 98%,99%e.e. | 250mg |

2299CNY | 2021-05-07 |

(R)-(–)-VAPOL hydrogenphosphate 合成方法

ごうせいかいろ 1

2.1 Reagents: Triethylamine Solvents: Diethyl ether ; 16 h, rt

3.1 Reagents: 1H-Tetrazole Solvents: 1,2-Dichloroethane ; rt; 3 h, 80 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Decane ; 0 °C; 30 min, 0 °C → rt

4.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 20 min, rt

4.2 Reagents: Hydrochloric acid Solvents: Water ; rt

ごうせいかいろ 2

1.2 Reagents: Phosphorus oxychloride ; 10 min, 0 °C; 6 h, 25 °C

1.3 Reagents: Water ; 0 °C; 2 h, 25 °C

ごうせいかいろ 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

ごうせいかいろ 4

ごうせいかいろ 5

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Decane ; 0 °C; 30 min, 0 °C → rt

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 20 min, rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; rt

ごうせいかいろ 6

2.1 Reagents: 1H-Tetrazole Solvents: 1,2-Dichloroethane ; rt; 3 h, 80 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Decane ; 0 °C; 30 min, 0 °C → rt

3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 20 min, rt

3.2 Reagents: Hydrochloric acid Solvents: Water ; rt

(R)-(–)-VAPOL hydrogenphosphate Raw materials

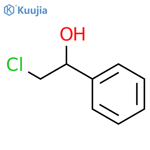

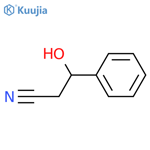

- (R)-(-)-2-Chloro-1-phenylethanol

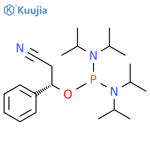

- Phosphorodiamidous acid, N,N,N',N'-tetrakis(1-methylethyl)-, (1S)-2-cyano-1-phenylethyl ester

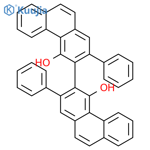

- Vapol

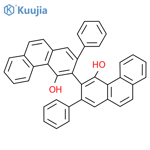

- [3,3'-Biphenanthrene]-4,4'-diol,2,2'-diphenyl-, (3R)-

- Benzenepropanenitrile, β-hydroxy-, (βS)-

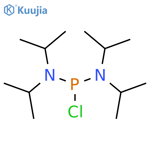

- Phosphorodiamidouschloride, N,N,N',N'-tetrakis(1-methylethyl)-

(R)-(–)-VAPOL hydrogenphosphate Preparation Products

(R)-(–)-VAPOL hydrogenphosphate 関連文献

-

Ruchi Chawla,Atul K. Singh,Lal Dhar S. Yadav RSC Adv. 2013 3 11385

-

Ruchi Chawla,Atul K. Singh,Lal Dhar S. Yadav RSC Adv. 2013 3 11385

-

Katharina Gratzer,Vincent Diemer,Jonathan Clayden Org. Biomol. Chem. 2017 15 3585

-

Xin-Yuan Liu,Ya-Ping Xiao,Fung-Ming Siu,Li-Chen Ni,Yong Chen,Lin Wang,Chi-Ming Che Org. Biomol. Chem. 2012 10 7208

-

Durga Prasad,Santosh Mogurampelly,Sachin R. Chaudhari RSC Adv. 2020 10 2303

(R)-(–)-VAPOL hydrogenphosphateに関する追加情報

Introduction to (R)-(–)-VAPOL Hydrogenphosphate (CAS No. 871130-18-6)

(R)-(–)-VAPOL hydrogenphosphate (CAS No. 871130-18-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-2-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanoic acid hydrogen phosphate, is a key intermediate in the synthesis of various bioactive molecules and has shown promising potential in the development of novel therapeutic agents.

The chiral nature of (R)-(–)-VAPOL hydrogenphosphate is crucial for its biological activity and selectivity. Chirality, or the property of molecules that are non-superimposable mirror images of each other, plays a pivotal role in drug design and development. The (R)-enantiomer of VAPOL hydrogenphosphate exhibits distinct pharmacological properties compared to its (S)-enantiomer, making it a valuable candidate for targeted drug delivery systems.

Recent studies have highlighted the importance of (R)-(–)-VAPOL hydrogenphosphate in the treatment of various diseases. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that this compound can effectively modulate specific receptors involved in neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability to selectively target these receptors can lead to more effective and safer therapeutic outcomes.

In addition to its potential in neurological applications, (R)-(–)-VAPOL hydrogenphosphate has also shown promise in the field of oncology. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cells by interfering with key signaling pathways. Specifically, it has been shown to downregulate the expression of oncogenic proteins and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

The synthesis and purification of (R)-(–)-VAPOL hydrogenphosphate have been extensively studied to optimize its production for pharmaceutical use. Advanced techniques such as asymmetric synthesis and chiral chromatography have been employed to ensure high enantiomeric purity. These methods not only enhance the efficiency of the production process but also ensure that the final product meets stringent quality standards required for clinical applications.

One of the key challenges in the development of (R)-(–)-VAPOL hydrogenphosphate is its stability and solubility. Researchers have explored various strategies to improve these properties, including the use of prodrugs and nanoparticles. For example, encapsulating the compound in lipid-based nanoparticles has been shown to enhance its stability and bioavailability, thereby improving its therapeutic efficacy.

The pharmacokinetic properties of (R)-(–)-VAPOL hydrogenphosphate have also been extensively studied. Clinical trials have demonstrated that this compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a long half-life. These properties make it suitable for chronic administration, which is often required for treating long-term conditions such as neurodegenerative diseases.

In conclusion, (R)-(–)-VAPOL hydrogenphosphate (CAS No. 871130-18-6) is a promising compound with a wide range of potential applications in medicine. Its unique chiral structure and biological activity make it a valuable asset in the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in the field of medicinal chemistry.

871130-18-6 ((R)-(–)-VAPOL hydrogenphosphate) 関連製品

- 35193-64-7((S)-(+)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate)

- 132-29-6(2-Biphenylyl diphenyl phosphate)

- 57583-54-7(Resorcinol bis(diphenyl phosphate))

- 39648-67-4((R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate)

- 132-28-5([1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI))

- 35193-63-6(1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate)

- 2026529-17-7(Imino(methyl)[4-(propan-2-yl)piperazin-1-yl]-lambda6-sulfanone)

- 2171617-25-5(4-(dicyclopropylmethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 898461-69-3(N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide)

- 40332-17-0((2-Methyl-1h-benzimidazol-1-yl)acetic acid)